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Compound Name: 3-Methoxy-5-nitrophenol
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-5-
nitrophenol
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Senior Application Scientist

Introduction

3-Methoxy-5-nitrophenol is a highly functionalized aromatic compound that serves as a
pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an
activating hydroxyl group, a moderately activating methoxy group, and a deactivating nitro
group, imparts a nuanced reactivity profile that can be strategically exploited. This guide offers
a comprehensive exploration of its physicochemical properties, spectroscopic signature, key
chemical transformations, and synthetic applications. The insights provided herein are intended
to empower researchers in leveraging this versatile building block for the design and synthesis
of complex target molecules, particularly within the pharmaceutical and materials science
sectors.[1][2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-Methoxy-5-nitrophenol are crucial for its handling, reaction
setup, and purification. These characteristics are summarized below.

Physical and Chemical Data
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Property Value Source(s)
IUPAC Name 3-methoxy-5-nitrophenol [4]

CAS Number 7145-49-5 [41[51[6][7]
Molecular Formula C7H7NOa4 [41[6]
Molecular Weight 169.13 g/mol [4]
Appearance Light brown solid [8]

Melting Point 94-95 °C 9]

Boiling Point 335.7 £ 32.0 °C (Predicted) 9]

Purity Typically =98% [10]

Spectroscopic Profile (Theoretical Analysis)

While specific experimental spectra for this exact compound are not readily available in public
databases, its spectroscopic signature can be reliably predicted based on the analysis of its
functional groups and comparison with structurally similar molecules like 3-methoxyphenol.[11]
[12]

e 1H NMR (400 MHz, CDCIs): The proton NMR spectrum is expected to show four distinct
signals.

o ~3.85 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH?s) protons.

o ~5.5-6.5 ppm (s, br, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton, which is
exchangeable with D20.

o ~7.0-7.8 ppm (3H, aromatic region): The three aromatic protons will appear as distinct
signals. Due to the meta substitution pattern, they would likely appear as a triplet (or more
complex multiplet) for H4 and two doublets (or complex multiplets) for H2 and H6, with
small (2-3 Hz) meta-coupling constants. The precise shifts are influenced by the combined
electronic effects of the substituents.
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e 13C NMR (100 MHz, CDCIs): The molecule possesses seven unique carbon atoms, which
would result in seven signals.

o ~55-56 ppm: The methoxy carbon (-OCHs).

o ~105-115 ppm: Aromatic carbons ortho and para to the two oxygen-containing groups (C2,
C4, C6), which are shielded.

o ~148-165 ppm: Aromatic carbons directly attached to the electron-withdrawing nitro group
(C5) and the electron-donating oxygen atoms (C1, C3), which are significantly deshielded.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional
groups.

o ~3200-3500 cm~1 (broad): Strong, broad absorption due to the O-H stretching of the
phenolic group.

o ~2850-3000 cm~* (medium): C-H stretching from the aromatic ring and the methoxy
group.

o ~1580-1600 cm~1 (strong): C=C stretching within the aromatic ring.

o ~1520-1540 cm~1 (strong, asymmetric) & ~1340-1360 cm~1 (strong, symmetric):
Characteristic N-O stretching vibrations of the nitro (-NO2z) group.

o ~1200-1280 cm~1 (strong): Asymmetric C-O-C stretching of the aryl ether.
o ~1000-1050 cm~* (medium): Symmetric C-O-C stretching.

Synthesis of 3-Methoxy-5-nitrophenol

A reliable and common method for synthesizing substituted phenols is through the diazotization
of the corresponding aniline, followed by hydrolysis of the diazonium salt. This approach is
applicable for the preparation of 3-Methoxy-5-nitrophenol from 3-methoxy-5-nitroaniline.[13]

Synthetic Workflow Diagram
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Part 1: Diazotization
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Caption: Synthetic workflow for 3-Methoxy-5-nitrophenol.
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Experimental Protocol: Diazotization-Hydrolysis

This protocol is adapted from a general procedure for the synthesis of nitrophenols from
nitroanilines.[13]

Materials:

o 3-Methoxy-5-nitroaniline

e Concentrated Sulfuric Acid (H2SOa)
e Sodium Nitrite (NaNOz2)

» Deionized Water

e Ice

o Ethyl Acetate

e Brine

Procedure:

o Diazotization: In a beaker, carefully add concentrated H2SOa to water, and cool the mixture
to 0-5 °C in an ice-salt bath.

e Add finely powdered 3-methoxy-5-nitroaniline to the cold acid solution with vigorous stirring
to form a fine suspension.

e Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO:z) dropwise. The key is to
maintain the temperature below 5 °C throughout the addition to prevent premature
decomposition of the diazonium salt. Stir for an additional 20-30 minutes after addition is
complete.

o Hydrolysis: In a separate flask equipped with a condenser, bring a dilute solution of sulfuric
acid to a boll.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


http://orgsyn.org/demo.aspx?prep=cv1p0404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous
evolution of nitrogen gas will be observed.

o Causality: Adding the diazonium salt to hot acid ensures immediate hydrolysis, minimizing
side reactions and the accumulation of unstable diazonium species.

 After the addition is complete, continue boiling for 15-20 minutes to ensure the complete
decomposition of any remaining diazonium salt.

o Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude
product.

o Collect the solid product by vacuum filtration and wash with cold water.

e The crude 3-methoxy-5-nitrophenol can be purified by recrystallization from an appropriate
solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The reactivity of 3-methoxy-5-nitrophenol is dictated by its three functional groups. Strategic
manipulation of these sites makes it a versatile synthetic intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most valuable transformation of
this molecule, yielding 3-amino-5-methoxyphenol, a key building block for many dyes and
pharmaceutical agents.

Common Methods:

o Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on
Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It proceeds under mild
conditions and typically gives high yields with simple workup.[14]

o Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or tin(ll) chloride
(SnCl2) in acidic media (e.g., HCI) are robust and cost-effective.[14]
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Haber Reduction Pathway

Ar-NO:2 © The reduction proceeds stepwise through
(Nitroarene) ) - nitroso and hydroxylamine intermediates.
+2e~, +2H*
Ar-NO
(Nitrosoarene)
+2e~, +2H*
Ar-NHOH
(Hydroxylamine)
+2e~, +2H"

Ar-NH:2
(Aniline)

Click to download full resolution via product page
Caption: General mechanism for nitro group reduction.
Protocol: Catalytic Hydrogenation using Pd/C

e Setup: To a solution of 3-methoxy-5-nitrophenol (1.0 eq) in a suitable solvent (e.g.,
Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask, add 10% Palladium on Carbon
(Pd/C) (5-10 mol%).

o Expertise: Methanol is an excellent solvent as it solubilizes the starting material and the
product, and it is inert to the reaction conditions. The catalyst is used in catalytic amounts
as it is regenerated during the cycle.

o Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the
system with nitrogen or argon, then evacuate and backfill with hydrogen gas.
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e Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking
at room temperature.

e Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or
by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system
with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C
catalyst.

o Trustworthiness: It is crucial to filter under an inert atmosphere as the catalyst can be
pyrophoric. The Celite® prevents the fine catalyst powder from passing through the filter
paper.

o Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol,
which can be further purified if necessary.

O-Demethylation of the Methoxy Group

Cleavage of the robust aryl-methyl ether bond is a challenging but essential transformation for
accessing the corresponding catechol or resorcinol derivatives. This reaction converts 3-
methoxy-5-nitrophenol into 5-nitroresorcinol.

Primary Reagents:

» Boron Tribromide (BBr3): The reagent of choice for its high reactivity and effectiveness at low
temperatures.[15]

e Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave
the ether at high temperatures.[15]

Protocol: O-Demethylation using BBr3

o Setup: Dissolve 3-methoxy-5-nitrophenol (1.0 eq) in a dry, aprotic solvent (e.g.,
Dichloromethane, DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or
Argon).

e Cool the solution to -78 °C using a dry ice/acetone bath.
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o Causality: BBrs is highly reactive and the reaction is exothermic. Starting at very low
temperatures is critical to control the reaction rate and prevent side reactions.[15]

e Slowly add a solution of BBrs (1.1-1.5 eq) in DCM dropwise via syringe.

 After the addition, allow the reaction to slowly warm to room temperature and stir for several
hours or until TLC indicates complete consumption of the starting material.

e Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by
adding methanol, followed by water. This must be done with extreme caution as BBr3 reacts
violently with protic solvents.

o Workup: Transfer the mixture to a separatory funnel and extract the product with an organic
solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
5-nitroresorcinol.

Electrophilic Aromatic Substitution

The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the
substituents.

o Activating Groups: The -OH and -OCHs groups are strongly activating and ortho, para-
directing.

o Deactivating Group: The -NO:z group is strongly deactivating and meta-directing.

The positions C2, C4, and C6 are activated. The nitro group at C5 deactivates the ring overall
but does not change the directing preference of the hydroxyl and methoxy groups. Therefore,
electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to
occur preferentially at the C4 and C6 positions, which are ortho to one activating group and
para to the other.[16][17]

Applications in Research and Drug Development

The true value of 3-methoxy-5-nitrophenol lies in its role as a versatile scaffold. The nitro
group, methoxy group, and phenolic hydroxyl can be selectively modified, allowing for the
construction of complex molecular architectures.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://en.chem-station.com/reactions-2/2024/01/o-demethylation.html
https://www.benchchem.com/product/b015851
https://infinitylearn.com/question-answer/a-pnitrophenol-gives-more-electrophilic-substitute-62cb51e8d5d85ace738a31ac
https://www.benchchem.com/product/b1582852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Pharmaceutical Intermediates: The reduction product, 3-amino-5-methoxyphenol, is a
precursor for synthesizing inhibitors of various enzymes or receptor ligands where a
substituted aminophenol core is required. Nitroaromatic compounds themselves are
recognized as important pharmacophores in a range of drugs, including antimicrobial and
antiprotozoal agents.[3]

» Building Block for Bioactive Molecules: The ability to perform O-demethylation provides
access to dihydroxy-nitroaromatic systems, which are common motifs in natural products
and other bioactive compounds.

o Materials Science: Substituted nitrophenols can be used in the synthesis of dyes, polymers,
and other functional materials.

Safety and Handling

As with all nitroaromatic compounds, 3-methoxy-5-nitrophenol should be handled with care.

o General Hazards: Aromatic nitro compounds are often toxic and can be irritants. Based on
data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin,
and may cause skin and eye irritation.[18][19]

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or

goggles.

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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